molecular formula C23H17BrClN3O3 B15043069 (5Z)-5-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-3-(4-chlorophenyl)-6-hydroxypyrimidine-2,4(3H,5H)-dione

(5Z)-5-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-3-(4-chlorophenyl)-6-hydroxypyrimidine-2,4(3H,5H)-dione

Cat. No.: B15043069
M. Wt: 498.8 g/mol
InChI Key: CAFIYRQXEQKTBX-NDENLUEZSA-N
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Description

The compound “(5Z)-5-{[1-(4-BROMOPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-1-(4-CHLOROPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE” is a complex organic molecule featuring multiple functional groups, including a bromophenyl group, a chlorophenyl group, a pyrrole ring, and a diazinane trione structure. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a compound typically involves multiple steps, including:

    Formation of the pyrrole ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the bromophenyl and chlorophenyl groups: These can be introduced via electrophilic aromatic substitution reactions.

    Formation of the diazinane trione: This might involve the reaction of a suitable precursor with urea or a similar reagent under acidic or basic conditions.

Industrial Production Methods

Industrial production would likely involve optimizing these synthetic steps for large-scale reactions, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole ring or the phenyl groups.

    Reduction: Reduction reactions could target the carbonyl groups in the diazinane trione structure.

    Substitution: The bromophenyl and chlorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as a pharmaceutical agent, particularly if it exhibits any bioactivity such as anti-inflammatory or anticancer properties.

Medicine

If the compound shows promising biological activity, it could be developed into a drug candidate for treating various diseases.

Industry

In industry, such compounds might be used in the development of new materials, such as polymers or advanced coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For instance, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-{[1-(4-METHOXYPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-1-(4-CHLOROPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE
  • (5Z)-5-{[1-(4-FLUOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-1-(4-CHLOROPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE

Uniqueness

The presence of the bromophenyl group in the compound of interest might confer unique electronic properties or biological activities compared to similar compounds with different substituents.

Properties

Molecular Formula

C23H17BrClN3O3

Molecular Weight

498.8 g/mol

IUPAC Name

(5Z)-5-[[1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-1-(4-chlorophenyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C23H17BrClN3O3/c1-13-11-15(14(2)27(13)18-7-3-16(24)4-8-18)12-20-21(29)26-23(31)28(22(20)30)19-9-5-17(25)6-10-19/h3-12H,1-2H3,(H,26,29,31)/b20-12-

InChI Key

CAFIYRQXEQKTBX-NDENLUEZSA-N

Isomeric SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)Br)C)/C=C\3/C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)Cl

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)Br)C)C=C3C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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